molecular formula C11H12F2N6O2 B4361842 4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4361842
M. Wt: 298.25 g/mol
InChI Key: VEGJARJHOLMPJF-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications across various fields such as chemistry, biology, medicine, and industry. It features a pyrazole core, enhanced with difluoromethyl and carbonyl functional groups, making it a fascinating subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the pyrazole core: : The synthesis typically starts with the formation of the 1-(difluoromethyl)-1H-pyrazole ring.

  • Amination: : The final step includes introducing the carboxamide group through an amination process, making use of appropriate amines under controlled conditions.

Industrial Production Methods

Industrial methods might employ continuous flow reactors to ensure the efficient and consistent production of this compound, aiming to optimize yield and purity through precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions might lead to the transformation of the carbonyl group.

  • Substitution: : Substitution reactions could modify the difluoromethyl group or the amide functionality.

Common Reagents and Conditions

  • Oxidizing agents: : Common ones include hydrogen peroxide or permanganates under controlled conditions.

  • Reducing agents: : Sodium borohydride or lithium aluminium hydride are typical reducing agents used.

  • Substitution reactions: : Could be facilitated by reagents like thionyl chloride or anhydrous conditions.

Major Products

  • Oxidation: : Oxidized pyrazole derivatives.

  • Reduction: : Reduced amide derivatives.

  • Substitution: : Varied substituted pyrazoles, dependent on the starting material and reagents.

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis due to its reactive functional groups.

Biology

Studied for its biological activities, including potential enzyme inhibition or binding to specific biomolecules.

Medicine

Investigated for its therapeutic potential in treating various diseases, potentially through modulation of specific biological pathways.

Industry

Utilized in the development of specialized materials or as a precursor for more complex chemical entities.

Mechanism of Action

The compound might exert its effects through interactions with molecular targets such as enzymes or receptors. These interactions could lead to the modulation of biological pathways, impacting processes like signal transduction or metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-1H-pyrazole: : Shares the difluoromethyl-pyrazole core.

  • N,1-dimethyl-1H-pyrazole-3-carboxamide: : Contains similar amide functionality.

Uniqueness

Feel free to expand on any particular section or let me know if there's anything more specific you’d like to know!

Properties

IUPAC Name

4-[[1-(difluoromethyl)pyrazole-3-carbonyl]amino]-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N6O2/c1-14-10(21)8-7(5-18(2)17-8)15-9(20)6-3-4-19(16-6)11(12)13/h3-5,11H,1-2H3,(H,14,21)(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGJARJHOLMPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1NC(=O)C2=NN(C=C2)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-N,1-dimethyl-1H-pyrazole-3-carboxamide

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